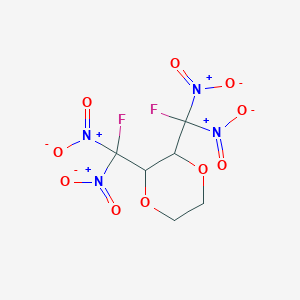![molecular formula C27H26O8S2 B14256333 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid CAS No. 211447-74-4](/img/structure/B14256333.png)
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid is a complex organic compound with the molecular formula C₂₇H₂₆O₈S₂ It is characterized by the presence of a fluorenyl group substituted with hydroxyphenyl groups and a methanesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol involves the condensation reaction of 9-fluorenone with phenol in the presence of acidic catalysts. Bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups have been shown to be effective catalysts for this reaction, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of acidic ionic liquids as catalysts. These catalysts not only enhance the reaction rate but also improve the selectivity and yield of the product. The use of bifunctional ionic liquids is particularly advantageous due to their recyclability and reduced environmental impact compared to traditional catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Ethers and esters of the hydroxyphenyl groups.
Aplicaciones Científicas De Investigación
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The methanesulfonic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but lacks the methanesulfonic acid moiety.
Bisphenol A: Contains two hydroxyphenyl groups but has a different central core structure.
4,4’-Dihydroxybiphenyl: Contains two hydroxyphenyl groups but lacks the fluorenyl core.
Uniqueness
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol is unique due to the presence of both the fluorenyl core and the methanesulfonic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
211447-74-4 |
|---|---|
Fórmula molecular |
C27H26O8S2 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid |
InChI |
InChI=1S/C25H18O2.2CH4O3S/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;2*1-5(2,3)4/h1-16,26-27H;2*1H3,(H,2,3,4) |
Clave InChI |
BQLVPDAGKLROTL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


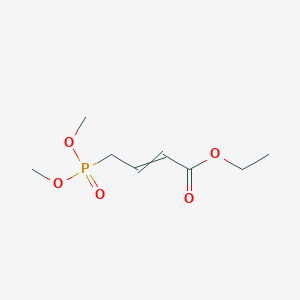
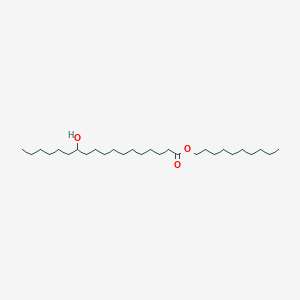
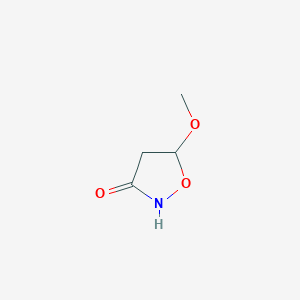
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
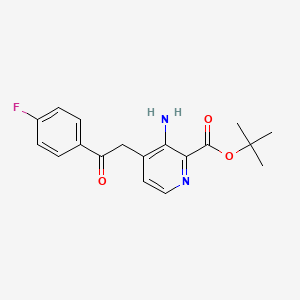
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
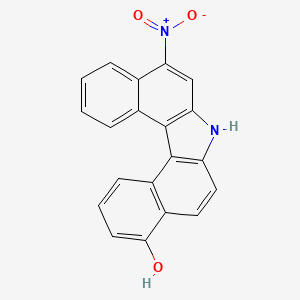
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
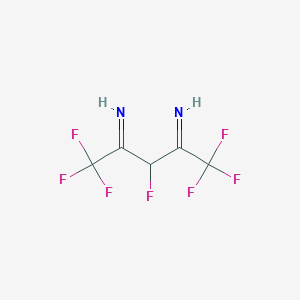
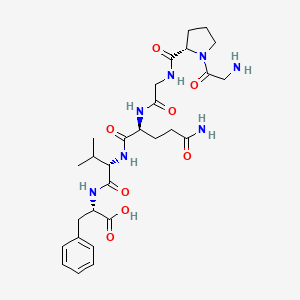
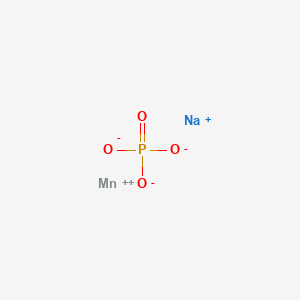
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
